molecular formula C13H12IN3O4 B2454953 Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate CAS No. 339018-08-5

Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2454953
CAS No.: 339018-08-5
M. Wt: 401.16
InChI Key: CTGADHMEWAPYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of pyridine, oxazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-iodopyridine, is reacted with an appropriate carbamoylating agent to form 5-iodopyridin-2-yl carbamate.

    Oxazole Ring Formation: The carbamate is then subjected to cyclization conditions to form the oxazole ring. This step often involves the use of dehydrating agents and specific catalysts to facilitate the ring closure.

    Esterification: The final step involves the esterification of the oxazole derivative with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution at the iodine position.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized forms of the oxazole or pyridine rings.

    Reduction: Reduced forms of the oxazole or pyridine rings.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodopyridine moiety can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(5-bromopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
  • Ethyl 4-[(5-chloropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
  • Ethyl 4-[(5-fluoropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Uniqueness

Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IN3O4/c1-3-20-13(19)11-10(7(2)21-17-11)12(18)16-9-5-4-8(14)6-15-9/h4-6H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGADHMEWAPYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=NC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.